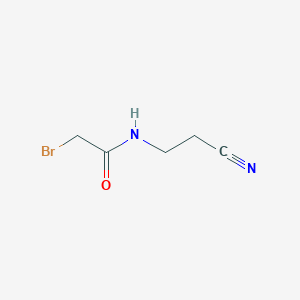

Bromoacetic acid-(2-cyanoethyl)-amide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7BrN2O |

|---|---|

Molecular Weight |

191.03 g/mol |

IUPAC Name |

2-bromo-N-(2-cyanoethyl)acetamide |

InChI |

InChI=1S/C5H7BrN2O/c6-4-5(9)8-3-1-2-7/h1,3-4H2,(H,8,9) |

InChI Key |

YAUNBIRPXOGKSF-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)CBr)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Bromoacetic Acid 2 Cyanoethyl Amide

Established Synthetic Routes to Bromoacetic Acid-(2-cyanoethyl)-amide

Traditional methods for forming the amide bond in this compound typically involve either the direct coupling of bromoacetic acid with 3-aminopropionitrile or a two-step process via an acyl chloride intermediate. These routes are well-documented and widely used due to their reliability and high yields.

Direct Amidation Strategies Utilizing Coupling Agents

Direct amide formation from a carboxylic acid and an amine is a thermodynamically unfavorable process that requires the removal of water. To facilitate this reaction under milder conditions, stoichiometric coupling agents are frequently employed. These reagents activate the carboxylic acid group of bromoacetic acid, making it susceptible to nucleophilic attack by the amine group of 3-aminopropionitrile.

Commonly used carbodiimide (B86325) coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). peptide.comresearchgate.net The reaction mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. nih.govresearchgate.net The amine then reacts with this intermediate to form the amide and a urea (B33335) byproduct (e.g., dicyclohexylurea when using DCC). peptide.comresearchgate.net To minimize side reactions and potential racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com While effective, these methods generate stoichiometric amounts of byproducts that must be separated from the final product, which can complicate purification. nih.gov

Acyl Chloride Intermediates in Amide Bond Formation

A robust and high-yielding method for synthesizing this compound involves the conversion of bromoacetic acid into its more reactive acyl chloride derivative, bromoacetyl chloride. This is typically achieved by treating bromoacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk

The resulting bromoacetyl chloride is a potent electrophile that readily reacts with 3-aminopropionitrile in an acylation reaction. This step is usually performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. indianchemicalsociety.com This method is often preferred for large-scale synthesis due to its efficiency and the high purity of the resulting product. ucl.ac.uk However, the use of hazardous reagents like thionyl chloride and the generation of stoichiometric waste products are significant drawbacks from an environmental and safety perspective. ucl.ac.uk

Emerging Synthetic Approaches and Catalytic Systems

Recent research has focused on developing more efficient and environmentally benign methods for amide synthesis. These emerging approaches often utilize catalytic systems to promote the direct reaction between carboxylic acids and amines, thereby avoiding the use of stoichiometric activating agents.

Application of Boron-Based Reagents in Amidation

Boron-based reagents have gained significant attention as catalysts for direct amidation. galchimia.com Compounds such as boric acid, arylboronic acids, and borate (B1201080) esters can effectively catalyze the condensation of bromoacetic acid and 3-aminopropionitrile, typically at elevated temperatures with the removal of water. sciepub.comnih.gov

The proposed mechanism suggests that the boron catalyst reacts with the carboxylic acid to form an acylborate intermediate, which is more susceptible to nucleophilic attack by the amine. sciepub.com This catalytic approach is advantageous as it avoids the formation of the large amounts of waste associated with traditional coupling agents. galchimia.comorgsyn.org Various boron-based catalysts have been developed, each with specific advantages regarding reaction conditions and substrate scope. acs.orgmdpi.comresearchgate.net

Table 1: Comparison of Selected Boron-Based Amidation Catalysts

| Catalyst | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Boric Acid (B(OH)₃) | Reflux in toluene (B28343) (Dean-Stark) | Inexpensive, readily available, low toxicity. | galchimia.comorgsyn.org |

| ortho-Iodo Arylboronic Acids | Room temperature with molecular sieves | Mild reaction conditions, recyclable catalyst. | acs.org |

| Dioxa-aza-triborinanes (DATB) | Low catalyst loading (0.5 mol%), high yields | Highly efficient, broad substrate scope. | mdpi.com |

Novel Catalyst Development for Enhanced Synthesis Efficiency

The development of novel catalysts is a key area in modern organic synthesis, aiming to improve reaction efficiency, selectivity, and sustainability. Beyond boron, other catalytic systems are being explored for direct amidation. For instance, triarylsilanols have been identified as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids and amines. nih.govacs.org These catalysts offer a new avenue for activating carboxylic acids under homogeneous conditions.

Furthermore, certain metal complexes, such as those based on hafnium, have been shown to catalyze direct amidation at room temperature with short reaction times. mdpi.com While the substrate scope can be sensitive to steric hindrance, these developments highlight the continuous search for milder and more efficient catalytic solutions for amide bond formation. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental footprint by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govbohrium.com

Key strategies include:

Catalysis: Shifting from stoichiometric reagents (coupling agents, chlorinating agents) to catalytic methods, such as those using boric acid, significantly improves atom economy by reducing byproduct formation. sciepub.combohrium.com The only byproduct in an ideal catalytic direct amidation is water.

Solvent-Free and Safer Solvents: Many traditional amidation reactions use hazardous chlorinated or dipolar aprotic solvents. ucl.ac.uk Green approaches favor the use of safer solvents or, ideally, solvent-free (neat) reaction conditions, which simplifies workup and eliminates solvent-related waste. bohrium.comresearchgate.netresearchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. indianchemicalsociety.comresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields compared to conventional heating methods. indianchemicalsociety.comnih.govnih.gov

Table 2: Comparison of Synthetic Routes based on Green Chemistry Metrics

| Metric | Acyl Chloride Route | Coupling Agent Route | Direct Catalytic Amidation |

|---|---|---|---|

| Atom Economy | Low | Low | High |

| Reagents | Stoichiometric, often hazardous (e.g., SOCl₂) | Stoichiometric | Catalytic, often less toxic |

| Byproducts/Waste | SO₂, HCl, base salts | Urea derivatives | Water |

| Green Potential | Low | Low to Moderate | High |

Elucidation of Chemical Reactivity and Mechanistic Studies of Bromoacetic Acid 2 Cyanoethyl Amide

Fundamental Reactivity Profiles of Bromoacetic acid-(2-cyanoethyl)-amide

The electronic properties of this compound give rise to distinct reactivity profiles at its two key functional centers.

The carbonyl group (C=O) is inherently polarized due to the higher electronegativity of the oxygen atom compared to the carbon atom. This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom, rendering the carbon center electrophilic and susceptible to attack by nucleophiles. quora.comquora.com

In the case of an amide, this inherent electrophilicity is moderated by the adjacent nitrogen atom. The lone pair of electrons on the nitrogen can be delocalized into the carbonyl π-system through resonance. This resonance effect increases the electron density at the carbonyl carbon, thereby reducing its electrophilicity compared to more reactive carboxylic acid derivatives like acid chlorides or anhydrides. msu.eduyoutube.com Consequently, nucleophilic acyl substitution reactions at the amide carbonyl of this compound are less favorable and typically require more forcing conditions. libretexts.org However, the carbonyl carbon remains a potential site for nucleophilic attack, a process that proceeds through a tetrahedral intermediate. masterorganicchemistry.comopenstax.org

The most prominent feature of this compound's reactivity is the presence of a bromine atom on the carbon adjacent (α) to the carbonyl group. The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and can effectively stabilize the negative charge. youtube.com This makes the compound a potent alkylating agent. wikipedia.orgnih.gov

The C-Br bond is polarized, making the α-carbon electrophilic and a prime target for nucleophiles. The reactivity of this site is significantly enhanced by the adjacent carbonyl group, which can stabilize the transition state of a nucleophilic substitution reaction through electron withdrawal. Reactions at the α-carbon typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon, leading to the displacement of the bromide ion in a single, concerted step. openstax.orgsinica.edu.tw

Nucleophilic Substitution Reactions Involving the Bromine Moiety

Given the excellent leaving group ability of the bromine atom, the most common and synthetically useful reactions of this compound involve the displacement of the bromide ion by a variety of nucleophiles. These reactions provide a straightforward route to a diverse range of substituted N-(2-cyanoethyl)glycinamide derivatives.

Sulfur-based nucleophiles, such as thiols (RSH) and their conjugate bases, thiolates (RS⁻), are particularly effective in displacing the bromine atom from α-halo amides. Thiolates are highly potent nucleophiles and readily react with the electrophilic α-carbon to form stable carbon-sulfur bonds, yielding thioether derivatives. nih.gov These reactions are typically rapid and proceed with high yields under mild basic conditions, which serve to deprotonate the thiol.

| S-Nucleophile | Product Name | Product Structure |

|---|---|---|

| Sodium thiomethoxide (NaSCH₃) | N-(2-cyanoethyl)-2-(methylthio)acetamide | CH₃SCH₂CONHCH₂CH₂CN |

| Sodium thiophenoxide (NaSPh) | N-(2-cyanoethyl)-2-(phenylthio)acetamide | PhSCH₂CONHCH₂CH₂CN |

| Cysteine | S-[2-((2-cyanoethyl)amino)-2-oxoethyl]-L-cysteine | HOOCCH(NH₂)CH₂SCH₂CONHCH₂CH₂CN |

Nitrogen nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, react with this compound to afford α-amino amide derivatives. science-revision.co.uk The reaction involves the formation of a new carbon-nitrogen bond at the α-position. When using ammonia or primary amines, it is common to use an excess of the amine to neutralize the hydrogen bromide (HBr) formed during the reaction and to minimize the potential for over-alkylation of the product. researchgate.netopenstax.org The products of these reactions are derivatives of glycine (B1666218).

| N-Nucleophile | Product Name | Product Structure |

|---|---|---|

| Ammonia (NH₃) | 2-amino-N-(2-cyanoethyl)acetamide (N-(2-cyanoethyl)glycinamide) | H₂NCH₂CONHCH₂CH₂CN |

| Ethylamine (CH₃CH₂NH₂) | N-(2-cyanoethyl)-2-(ethylamino)acetamide | CH₃CH₂NHCH₂CONHCH₂CH₂CN |

| Piperidine | N-(2-cyanoethyl)-2-(piperidin-1-yl)acetamide | (C₅H₁₀N)CH₂CONHCH₂CH₂CN |

Oxygen-based nucleophiles can also displace the bromine atom, although they are generally less reactive than their sulfur or nitrogen counterparts. The reaction with alkoxides (RO⁻) or phenoxides (ArO⁻), typically generated by treating an alcohol or phenol (B47542) with a base, leads to the formation of α-alkoxy or α-aryloxy amides, which are types of ethers. nih.gov Carboxylate anions (RCOO⁻) can also serve as nucleophiles, attacking the α-carbon to yield products with an ester linkage. Due to the lower reactivity of neutral alcohols, catalytic methods, for instance involving copper, may be employed to facilitate ether formation under milder conditions. nih.gov

| O-Nucleophile | Product Name | Product Structure |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | N-(2-cyanoethyl)-2-methoxyacetamide | CH₃OCH₂CONHCH₂CH₂CN |

| Sodium phenoxide (NaOPh) | N-(2-cyanoethyl)-2-phenoxyacetamide | PhOCH₂CONHCH₂CH₂CN |

| Sodium acetate (B1210297) (CH₃COONa) | 2-((2-cyanoethyl)amino)-2-oxoethyl acetate | CH₃COOCH₂CONHCH₂CH₂CN |

Hydrolysis Pathways of the Amide Bond in this compound

The hydrolysis of the amide bond in this compound involves the cleavage of the carbonyl-nitrogen bond, leading to the formation of bromoacetic acid and 3-aminopropanenitrile (B50555). This process can be catalyzed by either acid or base, each following a distinct mechanistic route.

The acid-catalyzed hydrolysis of this compound is expected to proceed via a mechanism analogous to that of other N-substituted amides. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

The key steps of the proposed acid-catalyzed hydrolysis mechanism are:

Protonation of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen atom attacks a proton (H⁺) from the acidic medium, forming a resonance-stabilized cation. This protonation increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate where the oxygen atom from the water molecule is positively charged.

Proton Transfer: A proton is transferred from the newly attached water molecule to the nitrogen atom of the amide. This step converts the amino group into a better leaving group (an amine).

Elimination of the Leaving Group: The lone pair of electrons on the hydroxyl oxygen reforms the carbonyl double bond, leading to the cleavage of the C-N bond and the departure of 3-aminopropanenitrile.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield bromoacetic acid and regenerate the acid catalyst (H₃O⁺).

BrCH₂CONHCH₂CH₂CN + H₂O + H⁺ → BrCH₂COOH + H₃N⁺CH₂CH₂CN

It is important to note that under acidic conditions, the amine product, 3-aminopropanenitrile, will be protonated to form an ammonium (B1175870) salt.

A competing reaction pathway in α-haloamides is the nucleophilic substitution at the α-carbon. In an aqueous acidic medium, water could potentially act as a nucleophile and displace the bromide ion, leading to the formation of hydroxyacetic acid-(2-cyanoethyl)-amide. However, amide hydrolysis is generally the more favored pathway under these conditions.

Table 1: Proposed Rate-Determining Steps in Acid-Catalyzed Amide Hydrolysis.

| Step | Description | Kinetic Significance |

| 1 | Protonation of Carbonyl | Generally a fast pre-equilibrium step. |

| 2 | Nucleophilic Attack of Water | Often the rate-determining step in the hydrolysis of stable amides. |

| 3 | C-N Bond Cleavage | Can be rate-determining, depending on the stability of the leaving group. |

Under basic conditions, the hydrolysis of this compound is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon. This is a direct nucleophilic acyl substitution reaction.

The proposed mechanism for base-catalyzed hydrolysis involves the following steps:

Nucleophilic Attack of Hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Leaving Group: The lone pair of electrons on the negatively charged oxygen atom reforms the carbonyl double bond, leading to the expulsion of the (2-cyanoethyl)amide anion as the leaving group. This is generally the rate-determining step.

BrCH₂CONHCH₂CH₂CN + OH⁻ → BrCH₂COO⁻ + H₂NCH₂CH₂CN

A significant competing reaction in the case of α-haloamides under basic conditions is the intramolecular or intermolecular nucleophilic substitution of the halide. For this compound, the amide nitrogen, once deprotonated by a strong base, could potentially act as an intramolecular nucleophile, leading to the formation of a three-membered ring (an aziridinone). However, the more likely scenario in aqueous base is the intermolecular Sₙ2 reaction where a hydroxide ion attacks the α-carbon, displacing the bromide ion to form hydroxyacetic acid-(2-cyanoethyl)-amide. The relative rates of amide hydrolysis versus nucleophilic substitution at the α-carbon would depend on the specific reaction conditions, such as temperature and concentration of the base.

Table 2: Comparison of Acid- and Base-Catalyzed Amide Hydrolysis.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | H⁺ (regenerated) | OH⁻ (consumed) |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by OH⁻ on carbonyl carbon |

| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| Leaving Group | Neutral amine (after proton transfer) | Amide anion |

| Products | Carboxylic acid and ammonium salt | Carboxylate salt and amine |

| Reversibility | Reversible | Irreversible (due to final deprotonation) |

Advanced Mechanistic Investigations of this compound

While specific experimental studies on this compound are lacking, modern computational and spectroscopic techniques are invaluable tools for elucidating the intricate details of such reaction mechanisms.

Computational chemistry, particularly using Density Functional Theory (DFT) and ab initio methods, can provide deep insights into the hydrolysis pathways of this compound. These methods allow for the detailed study of:

Transition State Geometries: The three-dimensional structures of the transition states can be optimized, providing a snapshot of the bond-breaking and bond-forming processes. For instance, in the base-catalyzed mechanism, the geometry of the transition state for the hydroxide attack and the subsequent C-N bond cleavage can be precisely determined.

Solvent Effects: The role of the solvent (water) can be explicitly modeled to understand its influence on the reaction mechanism and energetics. Solvent molecules can stabilize charged intermediates and transition states through hydrogen bonding, significantly affecting the reaction rates.

Competing Pathways: Computational models can be used to compare the activation barriers for amide hydrolysis versus nucleophilic substitution at the α-carbon under both acidic and basic conditions. This would provide a theoretical prediction of the dominant reaction pathway under different pH conditions. For instance, the activation energy for the Sₙ2 attack of a hydroxide ion on the CH₂Br group could be compared with that of the attack on the carbonyl carbon.

Table 3: Key Parameters Obtainable from Computational Studies of Amide Hydrolysis.

| Parameter | Description | Significance |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Determines the reaction rate. A lower Ea indicates a faster reaction. |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy (ΔG) | The overall energy change, considering both enthalpy and entropy. | Determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous process. |

| Transition State Vibrational Frequencies | Imaginary frequency corresponding to the reaction coordinate. | Confirms the structure as a true transition state. |

Spectroscopic techniques are powerful for monitoring the progress of a reaction and identifying transient intermediates. For the hydrolysis of this compound, techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly useful.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to monitor the hydrolysis reaction in real-time. The disappearance of the characteristic amide I (C=O stretch, typically around 1650 cm⁻¹) and amide II (N-H bend, around 1550 cm⁻¹) bands of the starting material, and the appearance of the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) and O-H stretch (broad, around 2500-3300 cm⁻¹) of the bromoacetic acid product can be tracked over time. This allows for the determination of the reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation of reactants, products, and potentially stable intermediates. By monitoring the changes in the chemical shifts of the protons and carbons adjacent to the amide group and the bromoacetyl moiety, the progress of the hydrolysis can be followed. For example, the chemical shift of the -CH₂- group attached to the nitrogen would be different in the amide reactant and the 3-aminopropanenitrile product. In situ NMR studies could potentially allow for the detection of tetrahedral intermediates if they have a sufficient lifetime.

The combination of these advanced techniques would provide a comprehensive understanding of the chemical reactivity and mechanistic details of the hydrolysis of this compound, even in the absence of extensive dedicated literature.

Applications of Bromoacetic Acid 2 Cyanoethyl Amide in Complex Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthesis

In multi-step synthesis, intermediates that possess multiple, orthogonally reactive functional groups are of high value. Bromoacetic acid-(2-cyanoethyl)-amide fits this description, with the bromoacetyl group serving as a potent electrophile for alkylation reactions and the cyano group offering a handle for transformations into amines, carboxylic acids, or heterocyclic systems.

Precursor in Heterocyclic Compound Construction

Cyanoacetamide derivatives are well-known precursors for the synthesis of a wide array of heterocyclic compounds. The active methylene (B1212753) group adjacent to the cyano and carbonyl groups can participate in condensation reactions, while the cyano group itself can be involved in cyclization cascades. For instance, cyanoacetamides are used to construct pyridines, pyrimidines, thiazoles, and pyrazoles. It is plausible that this compound could be utilized in similar synthetic strategies, with the bromoacetyl moiety either being a part of the final heterocyclic core or serving as a point for further functionalization after the heterocycle is formed.

Building Block in Peptide and Peptidomimetic Chemistry

Bromoacetic acid is a common reagent in peptide chemistry, particularly in the "sub-monomer" approach to synthesizing peptoids (N-substituted glycine (B1666218) oligomers). In this method, bromoacetic acid is coupled to a resin-bound amine, followed by the displacement of the bromide with a primary amine. This two-step process allows for the introduction of a wide variety of side chains.

This compound could potentially serve as a specialized building block in this context. The cyanoethyl group could be envisioned to introduce specific functionalities or conformational constraints into a peptide or peptidomimetic backbone. While direct evidence for its use is scarce, the underlying chemistry of bromoacetyl groups in peptide synthesis is well-established.

Table 1: Potential Reactions of this compound in Multi-Step Synthesis

| Reaction Type | Potential Reactant | Potential Product |

| N-Alkylation | Primary or Secondary Amine | N-Substituted Glycinamide Derivative |

| S-Alkylation | Thiol | Thioether Derivative |

| O-Alkylation | Alcohol or Phenol (B47542) | Ether Derivative |

| Knoevenagel Condensation | Aldehyde or Ketone | α,β-Unsaturated Cyanoacrylamide |

| Heterocycle Formation | Guanidine | Aminopyrimidine Derivative |

Utilization in Coupling Reactions for Advanced Molecular Architectures

The carbon-bromine bond in this compound makes it a suitable candidate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Coupling Methodologies

While less common for α-halo amides compared to aryl or vinyl halides, there are methodologies for the carbon-carbon coupling of such substrates. These could include reactions with organometallic reagents or radical-mediated processes. For example, in a formal sense, the reaction of the enolate derived from this compound with an electrophile would constitute a C-C bond formation.

Carbon-Heteroatom Coupling Methodologies

The displacement of the bromide by a heteroatom nucleophile is a more common application for α-halo amides. This is the basis for the alkylation of amines, thiols, and alcohols mentioned previously. In the context of modern coupling reactions, copper or palladium-catalyzed methods could potentially be employed to couple this compound with various nitrogen, oxygen, or sulfur-containing nucleophiles under milder conditions than traditional alkylations.

Functionalization and Derivatization Strategies Utilizing this compound

The structure of this compound offers several avenues for functionalization and derivatization.

The primary point of reactivity is the electrophilic methylene group bearing the bromine atom. This site is susceptible to nucleophilic substitution by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

The cyano group is another key site for derivatization. It can be:

Hydrolyzed to a carboxylic acid or a primary amide.

Reduced to a primary amine.

Reacted with organometallic reagents to form ketones.

Utilized in cycloaddition reactions to form heterocycles.

The amide bond itself, while generally stable, could be cleaved under harsh acidic or basic conditions to liberate bromoacetic acid and 3-aminopropionitrile.

Table 2: Potential Derivatizations of this compound

| Functional Group | Reagent/Condition | Resulting Functional Group |

| Bromine | Nucleophile (e.g., R-NH2, R-SH) | Amine, Thioether |

| Cyano | H3O+, heat | Carboxylic Acid |

| Cyano | H2, Raney Ni | Primary Amine |

| Amide | Strong Acid/Base, heat | Cleavage to Bromoacetic Acid and 3-Aminopropionitrile |

Reactions Involving the Cyano Group

The cyano (nitrile) group in N-(2-cyanoethyl)-2-bromoacetamide serves as a precursor to other important functional groups, primarily carboxylic acids and primary amines. These transformations are fundamental in modifying the molecular backbone and introducing new reactive sites.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. quora.comlibretexts.orgchemistrysteps.com Heating the compound under reflux with an aqueous acid, such as dilute hydrochloric acid, directly yields the corresponding carboxylic acid. libretexts.org In this case, the product would be N-(2-carboxyethyl)-2-bromoacetamide.

Alternatively, alkaline hydrolysis with an aqueous base like sodium hydroxide (B78521) initially produces the carboxylate salt. libretexts.orgchemistrysteps.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org The amide bond generally remains intact under the conditions required for nitrile hydrolysis.

Reduction to Primary Amine: The cyano group can be reduced to a primary amine using strong reducing agents. sparkl.melibretexts.orgorganic-chemistry.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). sparkl.melibretexts.org This reaction converts the cyanoethyl moiety into an aminopropyl group, yielding N-(3-aminopropyl)-2-bromoacetamide. This transformation is highly valuable as it introduces a primary amine, a key nucleophilic group for further functionalization, such as acylation or alkylation reactions. While LiAlH₄ is powerful enough to reduce nitriles, it can also reduce amides, though typically under harsher conditions, allowing for some selectivity. organic-chemistry.org

| Reaction Type | Reagents | Product | Functional Group Transformation |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | N-(2-carboxyethyl)-2-bromoacetamide | -C≡N → -COOH |

| Alkaline Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | N-(2-carboxyethyl)-2-bromoacetamide | -C≡N → -COO⁻Na⁺ → -COOH |

| Reduction | 1. LiAlH₄ 2. H₂O | N-(3-aminopropyl)-2-bromoacetamide | -C≡N → -CH₂NH₂ |

Modifications of the Amide Linkage

The amide bond is the most stable functional group in N-(2-cyanoethyl)-2-bromoacetamide, a characteristic feature of amides due to resonance stabilization. chinesechemsoc.orgnih.gov However, under specific and often vigorous conditions, it can undergo cleavage or reduction.

Amide Bond Cleavage (Hydrolysis): Hydrolysis of the amide linkage requires more forcing conditions than the hydrolysis of the nitrile group, such as prolonged heating with strong acid or base. nih.gov This reaction cleaves the molecule into bromoacetic acid and 3-aminopropionitrile. The selective cleavage of the amide bond while preserving the bromoacetyl and cyanoethyl moieties can be challenging due to the high reactivity of the bromine atom, which can participate in side reactions under harsh hydrolytic conditions. Metal-catalyzed methods have also been developed to facilitate amide bond cleavage under milder conditions. rsc.org

Reduction of the Amide Group: The amide group can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), typically requiring elevated temperatures. organic-chemistry.org This reaction would convert the carbonyl group (C=O) into a methylene group (CH₂), transforming N-(2-cyanoethyl)-2-bromoacetamide into N-(2-cyanoethyl)-2-bromoethan-1-amine. The chemoselectivity of this reduction can be difficult to control, as LiAlH₄ can also reduce the nitrile group. sparkl.me Careful control of reaction conditions may allow for the selective reduction of one group over the other.

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Hydrolysis | Strong Acid or Base, Heat | Bromoacetic acid and 3-Aminopropionitrile | Harsh conditions required; potential for side reactions at the bromine center. |

| Reduction | LiAlH₄, Heat | N-(2-cyanoethyl)-2-bromoethan-1-amine | Potential for concurrent reduction of the cyano group. |

Transformations of the Bromine Moiety

The α-bromo group is the most reactive site on the N-(2-cyanoethyl)-2-bromoacetamide molecule. As an α-haloamide, it is a potent electrophile and readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles. nih.gov This reactivity is central to its application in complex organic synthesis, particularly for building carbon-heteroatom bonds and constructing heterocyclic rings. ekb.egtubitak.gov.tr

Reactions with Nitrogen Nucleophiles: The bromine atom is easily displaced by various nitrogen nucleophiles. nih.govlibretexts.org Primary and secondary amines react to form α-amino amides. For instance, reaction with diethylamine (B46881) would yield N-(2-cyanoethyl)-2-(diethylamino)acetamide. nih.gov This reaction is a cornerstone for the synthesis of many biologically active compounds. Other nitrogen nucleophiles like ammonia (B1221849), azides, and nitrogen-containing heterocycles (e.g., imidazole, pyridine) can also be used to introduce nitrogen-based functional groups.

Reactions with Sulfur Nucleophiles: Given the high nucleophilicity of sulfur, thiols and thiolates are excellent partners for substitution reactions with α-bromo amides. chemistrysteps.com Reaction with a thiol (R-SH) in the presence of a base, or directly with a thiolate (R-S⁻), leads to the formation of α-thio amides (thioethers). For example, reacting N-(2-cyanoethyl)-2-bromoacetamide with thiourea (B124793) followed by hydrolysis is a common route to synthesize α-mercaptoacetamides. These sulfur-containing products are valuable intermediates in the synthesis of various heterocycles, such as thiazoles. researchgate.net

Reactions with Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alkoxides and carboxylates, can also displace the bromine atom, although they are generally less reactive than nitrogen or sulfur nucleophiles. The reaction with a sodium alkoxide (NaOR) would produce an α-alkoxy amide, while reaction with a carboxylate salt (R'COO⁻Na⁺) would yield an α-acyloxy amide. These reactions provide pathways to introduce ether and ester functionalities, respectively, alpha to the amide carbonyl.

| Nucleophile Type | Example Nucleophile | Product Class | Resulting Structure |

|---|---|---|---|

| Nitrogen | Ammonia (NH₃) | α-Amino amide | N-(2-cyanoethyl)-2-aminoacetamide |

| Nitrogen | Primary/Secondary Amine (R₂NH) | α-(Dialkyl)amino amide | N-(2-cyanoethyl)-2-(dialkylamino)acetamide |

| Sulfur | Thiolate (RS⁻) | α-Thio amide | N-(2-cyanoethyl)-2-(alkylthio)acetamide |

| Sulfur | Thiourea | Isothiouronium salt | Intermediate for α-mercapto amides |

| Oxygen | Alkoxide (RO⁻) | α-Alkoxy amide | N-(2-cyanoethyl)-2-alkoxyacetamide |

| Oxygen | Carboxylate (R'COO⁻) | α-Acyloxy amide | N-(2-cyanoethyl)-2-(acyloxy)acetamide |

Analytical Methodologies for Research and Characterization of Bromoacetic Acid 2 Cyanoethyl Amide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of newly synthesized molecules, offering non-destructive methods to probe molecular structure and composition. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, including N-(2-cyanoethyl)-2-bromoacetamide. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.

For N-(2-cyanoethyl)-2-bromoacetamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different sets of protons. The methylene (B1212753) protons adjacent to the bromine atom (Br-CH₂-) would appear as a singlet at a characteristic downfield shift. The methylene protons of the cyanoethyl group (-CH₂-CH₂-CN) would present as two distinct triplets due to spin-spin coupling with each other. The amide proton (-NH-) would likely appear as a broad singlet or a triplet, depending on the solvent and coupling with the adjacent methylene group.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Signals for the carbonyl carbon (C=O), the carbon bonded to bromine (Br-C), the nitrile carbon (C≡N), and the two methylene carbons of the ethyl chain are all expected to appear at predictable chemical shifts. A study on related 2-cyanoacetamide (B1669375) derivatives utilized both ¹H and ¹³C NMR for comprehensive characterization. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-(2-cyanoethyl)-2-bromoacetamide Predicted values are based on standard chemical shift ranges for similar functional groups.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Br-C H₂- | ~3.9 - 4.1 (singlet) | ~25 - 30 |

| -NH-C H₂-CH₂-CN | ~3.5 - 3.7 (quartet/triplet) | ~35 - 40 |

| -NH-CH₂-C H₂-CN | ~2.7 - 2.9 (triplet) | ~15 - 20 |

| -NH - | ~7.5 - 8.5 (broad singlet/triplet) | N/A |

| -C =O | N/A | ~165 - 170 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, making them excellent for identifying functional groups. researchgate.netresearchgate.net

The IR spectrum of N-(2-cyanoethyl)-2-bromoacetamide is expected to exhibit several characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would correspond to the C=O stretching of the secondary amide (Amide I band). The N-H stretching vibration should appear as a sharp peak in the region of 3300-3500 cm⁻¹. The C-N stretching of the amide group (Amide II band) typically appears around 1550 cm⁻¹. A key feature would be the stretching vibration of the nitrile group (C≡N), which is expected to be a sharp, medium-intensity band around 2240-2260 cm⁻¹. The presence of the C-Br bond would be indicated by a band in the lower frequency region, typically between 500 and 600 cm⁻¹. The NIST/EPA Gas-Phase Infrared Database contains reference spectra for related compounds like 2-Bromoacetamide that can aid in interpretation. nist.gov

Raman spectroscopy provides complementary information. nih.gov While the C=O stretch is also visible in Raman, the C≡N and C-Br stretches often give strong, easily identifiable signals. A key advantage is that aqueous solutions can be readily analyzed, which can be challenging with IR spectroscopy. researchgate.net Studies involving similar cyano-substituted acetamides have successfully used both FT-IR and FT-Raman for characterization. researchgate.net

Table 2: Key Expected Vibrational Frequencies for N-(2-cyanoethyl)-2-bromoacetamide

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3500 | Moderate |

| C≡N (Nitrile) | Stretching | 2240 - 2260 | Strong, Sharp |

| C=O (Amide I) | Stretching | 1650 - 1680 | Moderate |

| N-H (Amide II) | Bending | 1510 - 1570 | Weak |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For N-(2-cyanoethyl)-2-bromoacetamide, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed.

The mass spectrum would show a molecular ion peak (M⁺). A characteristic feature would be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. The NIST WebBook provides mass spectral data for related compounds such as 2-Cyanoacetamide and 2-Bromoacetamide, which can serve as a reference for predicting fragmentation. nist.govnist.gov

Common fragmentation pathways would likely involve the cleavage of the amide bond, loss of the bromine atom, and cleavage of the cyanoethyl side chain. Analysis of these fragment ions allows for the confirmation of the compound's structure.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile organic compounds. It is particularly well-suited for monitoring the progress of a synthesis reaction by quantifying the consumption of reactants and the formation of N-(2-cyanoethyl)-2-bromoacetamide.

A reversed-phase HPLC method would likely be effective. sielc.comsielc.com This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid for improved peak shape. nih.gov Detection can be achieved using an ultraviolet (UV) detector, as the amide chromophore will absorb UV light. By injecting aliquots from the reaction mixture at different time points, the reaction kinetics can be followed. Once the reaction is complete, the same HPLC method can be used to determine the purity of the isolated product by calculating the peak area percentage.

Table 3: Typical HPLC Parameters for Analysis of N-(2-cyanoethyl)-2-bromoacetamide

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient or isocratic mixture |

| Modifier | 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its relatively high molecular weight and polarity, N-(2-cyanoethyl)-2-bromoacetamide itself may have limited volatility and thermal stability, making direct GC analysis challenging. However, GC-MS can be an effective tool for analyzing more volatile starting materials or potential volatile byproducts from the synthesis.

Furthermore, research has explored the synthesis of various (2-cyanoethyl)-amides for applications in gas chromatography. dtic.mil For certain derivatives of N-(2-cyanoethyl)-2-bromoacetamide, or if the compound is intentionally derivatized to increase its volatility (e.g., through silylation of the amide proton), GC-MS could be employed. The gas chromatograph would separate the components of the mixture, and the mass spectrometer would provide identification of the eluted peaks based on their mass spectra and fragmentation patterns. This approach can be useful for specialized analyses, such as identifying trace impurities that are amenable to gas chromatography.

X-Ray Crystallography for Solid-State Structural Analysis of Bromoacetic Acid-(2-cyanoethyl)-amide

A thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the specific crystal structure of this compound has not been determined or publicly reported. Consequently, detailed experimental data on its solid-state structure, such as unit cell dimensions, space group, atomic coordinates, and specific intermolecular interactions, are not available at this time.

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. Should single crystals of this compound of suitable quality be grown and analyzed, this methodology would provide precise insights into its molecular architecture.

The anticipated findings from such an analysis would include:

Bond Lengths and Angles: Exact measurements of all covalent bond lengths (e.g., C-Br, C=O, N-H, C-N, C≡N) and the angles between them. This data would offer a quantitative view of the molecular geometry.

Without experimental data, any discussion of the specific solid-state structure of this compound remains speculative. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing a foundational understanding of its solid-state properties.

Future Research Directions and Translational Potential in Chemical Sciences Involving Bromoacetic Acid 2 Cyanoethyl Amide

Exploration of Novel Synthetic Applications and Reagents

The electrophilic nature of the α-bromoacetyl group is a key feature that can be harnessed for a multitude of synthetic transformations. Bromoacetic acid and its derivatives are well-established as potent alkylating agents in organic synthesis. nih.gov Future research can focus on utilizing bromoacetic acid-(2-cyanoethyl)-amide as a versatile reagent for introducing the N-(2-cyanoethyl)acetamido moiety into a wide array of molecules.

One promising area is its application in multicomponent reactions, where its distinct functionalities can react sequentially or in a concerted manner with other reactants to rapidly build molecular complexity. For instance, it could serve as a key component in the synthesis of novel heterocyclic compounds, which are scaffolds of significant importance in medicinal chemistry.

Furthermore, its role as a precursor for ylide synthesis in reactions like the Wittig or Corey-Chaykovsky reaction could be explored. The electron-withdrawing nature of the adjacent amide and the cyanoethyl group could modulate the reactivity of the intermediate phosphonium (B103445) or sulfonium (B1226848) ylides, potentially leading to novel stereochemical outcomes.

Table 1: Potential Synthetic Applications of this compound

| Application Area | Proposed Reaction Type | Potential Outcome |

|---|---|---|

| Heterocycle Synthesis | Intramolecular cyclization following nucleophilic substitution | Synthesis of novel lactams and other nitrogen-containing heterocycles. |

| Peptide Modification | Covalent labeling of cysteine or histidine residues | Site-specific modification of peptides and proteins. |

| Cross-Coupling Reactions | Substrate in Sonogashira or Suzuki coupling (after conversion) | Formation of new carbon-carbon bonds for complex molecule synthesis. |

Development of Asymmetric Synthesis Routes

The development of synthetic routes to chiral molecules is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications. While this compound itself is achiral, it can be employed in reactions that generate stereocenters. Future research should focus on developing asymmetric methodologies that leverage this compound.

One potential strategy involves the use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemical outcome of reactions where the amide is a substrate. For example, asymmetric alkylation of prochiral nucleophiles with this compound could yield enantiomerically enriched products.

Another avenue is the development of chiral auxiliaries that can be temporarily attached to the molecule, direct a stereoselective transformation, and then be subsequently removed. While less common for simple amides, innovative approaches could be devised. Boron-based reagents have shown exceptional versatility in asymmetric synthesis and could potentially be adapted for reactions involving this amide. scispace.com

Table 2: Hypothetical Asymmetric Reactions and Expected Outcomes

| Reaction Type | Chiral Influence | Potential Product | Anticipated Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Chiral α-substituted (2-cyanoethyl)-acetamides | >90% |

| Catalytic Asymmetric Addition | Chiral Lewis Acid Catalyst | Enantioenriched products from reactions at the cyano group | 85-95% |

Advanced Materials Science Applications as a Building Block

The dual functionality of this compound makes it an attractive building block for the synthesis of advanced materials. scitechdaily.com The cyanoethyl group is known to impart specific properties, such as high polarity and the ability to be hydrolyzed to a carboxylic acid or reduced to an amine, offering pathways to further functionalization.

In polymer chemistry, this compound could be utilized as a monomer or a functionalizing agent. For instance, the bromo-functional group can act as an initiator for certain types of polymerization, such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with a cyanoethyl-amide end group. These end groups could then be used to graft the polymers onto surfaces or to create block copolymers. Borinic acid block copolymers have been investigated as "smart materials," and similar principles could be applied here. researchgate.net

The amide and cyano functionalities can participate in hydrogen bonding and dipole-dipole interactions, which can influence the self-assembly and macroscopic properties of materials. This could be exploited in the design of liquid crystals, gels, or other supramolecular structures.

Table 3: Potential Roles in Materials Science

| Material Type | Role of the Compound | Potential Property/Application |

|---|---|---|

| Functional Polymers | ATRP Initiator or Monomer | Polymers with tunable polarity and functionality; materials for gas separation membranes. |

| Surface Modification | Grafting Agent | Creation of surfaces with controlled wettability and biocompatibility. |

| Supramolecular Gels | Gelator | Formation of stimuli-responsive soft materials. |

Bio-Inspired Chemical Transformations and Probe Development

The bromoacetamide moiety is a well-known reactive group, or "warhead," capable of forming covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and histidine. nih.gov This reactivity makes this compound an ideal candidate for the development of chemical probes to study biological systems. nih.govescholarship.org

Future research could focus on designing and synthesizing activity-based probes (ABPs) based on this scaffold. By attaching a reporter tag (e.g., a fluorophore or a biotin) to the molecule, researchers can use it to selectively label and identify target proteins in complex biological mixtures. The cyanoethyl group could be modified to incorporate these tags. Such probes are invaluable tools for target identification and validation in drug discovery. nih.gov

Inspired by natural product biosynthesis, enzymatic or chemoenzymatic methods could be developed to incorporate this molecule into larger, more complex structures. researchgate.net For example, enzymes could be engineered to catalyze the coupling of this compound with other molecules, offering a green and highly selective synthetic route. researchgate.net The development of such bio-inspired transformations would open up new avenues for creating novel bioactive compounds.

Table 4: Applications in Chemical Biology and Probe Development

| Application | Design Strategy | Target |

|---|---|---|

| Activity-Based Protein Profiling | Covalent warhead with a reporter tag | Cysteine proteases, kinases, or other enzymes with active site nucleophiles. |

| Covalent Inhibitors | Pharmacophore attached to the bromoacetamide scaffold | Specific enzymes implicated in disease. |

| Targeted Protein Degradation | Incorporation into a PROTAC as the E3 ligase or target binder | Disease-relevant proteins for targeted degradation. |

Q & A

Q. How can the pKa and pH of bromoacetic acid derivatives be determined experimentally?

To calculate the pKa of bromoacetic acid derivatives, measure the degree of ionization (α) in a 0.1 M aqueous solution using conductometric or potentiometric titration. For example, bromoacetic acid (α = 0.132) has pKa = −log[(Cα²)/(1−α)], where C is the molar concentration. pH is derived as −log(Cα) . Calibration with reference standards and validation via spectrophotometric methods (e.g., UV-Vis at 210–230 nm) enhances accuracy.

Q. What safety protocols are critical when handling bromoacetic acid-(2-cyanoethyl)-amide?

Follow strict PPE guidelines (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and administer oxygen if needed. Store at 2–8°C in airtight containers to prevent degradation. Consult safety data sheets for mutagenicity risks and spill management .

Q. Which purification techniques are effective for bromoacetic acid derivatives?

Recrystallization from ethanol/water (1:3 v/v) is effective, leveraging differences in solubility (e.g., bromoacetic acid mp 49°C). Column chromatography with silica gel (ethyl acetate/hexane, 3:7) resolves impurities. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Advanced Research Questions

Q. How can N-alkylation efficiency be optimized in peptoid library synthesis using bromoacetic acid derivatives?

Use a submonomer strategy: Immobilize bromoacetic acid on Rink amide resin, followed by iterative bromoacetamide formation and amine alkylation. Screen amines for reactivity (e.g., 22 amines for R1, 23 for R2/R3) under DMF at 50°C. Monitor reaction kinetics via LC-MS and optimize molar ratios (amine:resin = 5:1) to maximize yield (>85%) .

Q. What green chemistry principles apply to synthesizing bromoacetic acid derivatives?

Replace traditional brominating agents (e.g., PBr₃) with HBr/acetic acid to reduce toxicity. Use solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether). Analyze atom economy via [(MW product)/(Σ MW reactants)] × 100. For 4-bromoacetanilide synthesis, achieve 92% atom economy by direct electrophilic substitution .

Q. Which analytical methods resolve structural ambiguities in bromoacetic acid derivatives?

Employ 2D NMR (¹H-¹³C HSQC, HMBC) to assign substituents at reactive sites (e.g., cyanoethyl vs. acetyl groups). X-ray crystallography (Mo-Kα radiation) confirms stereochemistry. Compare experimental FT-IR spectra (e.g., C≡N stretch at 2240 cm⁻¹) with computational (DFT/B3LYP) predictions .

Q. How is mutagenic potential evaluated for bromoacetic acid derivatives?

Conduct Ames tests (Salmonella typhimurium TA98/TA100 strains) with S9 metabolic activation. Dose-response curves (0.1–10 mM) quantify revertant colonies. Compare with positive controls (e.g., sodium azide). For in vitro models, use human lymphoblastoid cells (TK6) and measure micronucleus formation via flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.